molecular formula C15H9N5 B427522 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-58-4

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B427522
CAS No.: 338394-58-4
M. Wt: 259.27g/mol
InChI Key: FLORBYSMCRRTQG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a functionalized heterocyclic compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a core structure of high interest in medicinal chemistry for developing targeted therapeutic agents . This rigid, planar bicyclic system is synthetically versatile, allowing for strategic modifications that fine-tune its electronic properties, lipophilicity, and binding affinity for specific biological targets . The specific substitution pattern of this compound—featuring a phenyl group at the 7-position and a cyanomethyl group at the 2-position—is designed to optimize its interaction with key enzyme active sites. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . PP-based derivatives have been explored as ATP-competitive and allosteric inhibitors of kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, closely related structural analogs have demonstrated significant anti-inflammatory potential , functioning as potent inhibitors of key inflammatory mediators including COX-2 enzyme (with one compound showing an IC50 of 1.11 µM) and pro-inflammatory cytokines like IL-6 and TNF-α (with percentage inhibition up to 80% and 89%, respectively) . These discoveries highlight the plausibility of such compounds as a starting point for the development of new anti-inflammatory agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-8-6-13-12(10-17)15-18-9-7-14(20(15)19-13)11-4-2-1-3-5-11/h1-5,7,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORBYSMCRRTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327515
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-58-4
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

An alternative route employs β-enaminones as electrophilic partners. Ahmed et al. synthesized 2-(cyanomethyl)-7-(4-fluorophenyl)-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (5a ) by refluxing 3 with 3-(4-fluorophenyl)prop-2-en-1-one in sodium ethoxide for 5–6 hours . Adapting this protocol to phenyl-substituted enones enables the introduction of a phenyl group at position 7.

Key Reaction Parameters :

  • Solvent : Ethanol-dioxane mixtures enhance solubility of aromatic intermediates.

  • Base : Sodium ethoxide facilitates deprotonation of the aminopyrazole, accelerating nucleophilic attack.

  • Temperature : Reflux conditions (78–80°C) drive the reaction to completion within 6 hours.

Yield and Characterization :

  • Typical yields range from 70% to 74% for aryl-substituted derivatives.

  • IR spectroscopy confirms the presence of nitrile groups (ν ≈ 2218 cm⁻¹), while ¹H NMR reveals aromatic protons at δ 7.41–7.68 ppm .

Post-Functionalization via Cross-Coupling Reactions

Patent literature describes Suzuki–Miyaura cross-coupling to introduce aryl groups at position 5 of pyrazolo[1,5-a]pyrimidines. For example, ethyl 5-chloro-7-((2-fluoro-6-methylphenyl)amino)pyrazolo[1,5-a]pyrimidine-2-carboxylate was coupled with (4-chloro-3,5-difluorophenyl)boronic acid using PdCl₂(PPh₃)₂ and Cs₂CO₃ in THF/water . Adapting this method to install a phenyl group at position 7 would require halogenated intermediates (e.g., 7-bromo derivatives).

Critical Factors :

  • Catalyst : Palladium complexes (e.g., PdCl₂(PPh₃)₂) are essential for C–C bond formation.

  • Base : Cs₂CO₃ ensures efficient transmetalation and oxidative addition.

Table 1 : Summary of Preparation Methods for 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

MethodReagents/ConditionsYield (%)Key AdvantagesLimitations
Cyclocondensation Enamine of acetylacetone, RT, 24 h65–70Mild conditions, scalableLong reaction time
β-Enaminone Reflux Phenylprop-2-en-1-one, NaOEt, reflux, 6 h70–74High regioselectivityRequires anhydrous conditions
Microwave Vilsmeier–Haack reagent, 150°C, 30 min85–90*Rapid synthesis, high purityNot yet applied to target compound
Cross-Coupling Aryl boronic acid, Pd catalyst, Cs₂CO₃, 80°C75–80*Versatile for diverse aryl groupsMulti-step synthesis

*Reported for analogous compounds.

Mechanistic Insights and Side Reactions

The formation of byproducts, such as dimeric species or decyanated analogs, is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization.

  • Stoichiometry : Excess enamine or enone (1.2–1.5 equiv) suppresses retro-Michael reactions.

  • Acid/Base Additives : Piperidine or acetic acid modulates reaction pH, enhancing intermediate stability .

Analytical Validation and Spectroscopic Data

IR Spectroscopy :

  • Nitrile stretches: 2218–2221 cm⁻¹ .

  • Carbonyl (if present): 1688–1701 cm⁻¹ .

¹H NMR (DMSO-d₆) :

  • Pyrimidine proton: δ 8.93 ppm (singlet) .

  • Aromatic protons: δ 7.03–7.86 ppm (multiplet) .

  • Aliphatic protons: δ 2.45–3.16 ppm (CH₃, CH₂) .

13C NMR :

  • Nitrile carbons: 115–120 ppm.

  • Pyrimidine C-3: 158–160 ppm .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on various cancer cell lines. For instance, a study synthesized several derivatives and evaluated their antiproliferative effects against 60 different human cancer cell lines. One compound demonstrated a mean growth inhibition of 43.9% across these lines, showing promise for further development as an anticancer therapeutic agent .

Case Study: Dual Inhibition of Kinases

The compound has been shown to inhibit cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting a strong potential for treating cancers driven by these kinases .

CompoundKinase TargetIC50 (µM)
6tCDK20.09
6sTRKA0.45

Antimicrobial and Antibiofilm Properties

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. A study synthesized various derivatives and assessed their antibacterial and antibiofilm activities against multiple bacterial strains. The results indicated that certain compounds effectively inhibited biofilm formation, which is crucial in treating persistent bacterial infections .

Case Study: Biofilm Inhibition

In experiments using the crystal violet assay, selected derivatives showed significant reductions in biofilm formation, indicating their potential as therapeutic agents against biofilm-associated infections.

CompoundBiofilm Formation (%)
3a85
678

Selective Kinase Inhibitors

The compound's structure allows it to function as a selective kinase inhibitor, which is critical in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of several kinases involved in cancer progression . This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.

Case Study: Inhibition Profile

Research has shown that specific derivatives can selectively inhibit kinases associated with various signaling pathways in cancer cells:

Kinase TargetSelectivity Profile
CDK2High
TRKAModerate

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves reactions between substituted pyrazoles and carbonitriles under specific conditions to yield high-purity products . Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

Synthesis Overview

The general synthetic route involves:

  • Reacting substituted pyrazoles with cyanomethyl reagents.
  • Purifying the resulting compounds through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the cell cycle at specific phases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Findings References
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2-Cyanomethyl, 7-Phenyl C₁₆H₁₀N₅ 272.28 Not reported Not reported Supplier availability (4 suppliers)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5,7-Dimethyl C₁₁H₉N₅ 211.22 Not reported High Precursor for amido derivatives
7-(3-Oxo-3H-benzo[f]chromen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (15a) 7-Benzo[f]chromen-3-one C₂₂H₁₃N₃O₂ 357.36 348–349 90 Cytotoxic activity studies
2-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3H-benzo[f]chromen-3-one (15b) 7-Benzo[f]chromen-3-one, 3-Phenyl C₂₆H₁₆N₂O₂ 388.42 311–312 91 Cytotoxic activity studies
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-Amino, 6-Phenyl C₁₃H₉N₅ 235.24 Not reported Not reported Antimicrobial potential (hypothesized)
7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-(2-Chlorophenylamino), 5-Fluorine C₁₆H₁₂ClFN₆O 370.75 178–179 84 PET tumor imaging agent

Substituent Effects on Properties

Commercial and Research Relevance

  • Availability: this compound is commercially available from 4 suppliers, indicating industrial interest.
  • Diversity-Oriented Synthesis : Libraries of amido derivatives from 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile highlight its role as a scaffold for drug discovery.

Biological Activity

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its mechanisms of action and efficacy against various biological targets.

Chemical Structure

The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core with a cyanomethyl group and a phenyl substituent. This configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted hydrazines with appropriate carbonitriles. A typical synthetic route may involve:

  • Formation of the Pyrazole Ring : Reaction of 7-phenyl derivatives with hydrazine derivatives.
  • Cyanomethylation : Introduction of the cyanomethyl group via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation:

  • Pim-1 Kinase Inhibition : This kinase is implicated in several cancers. The compound has demonstrated potent inhibition of Pim-1, leading to reduced phosphorylation of BAD protein, which is critical for cell survival and proliferation .
  • Flt-3 Kinase Activity : Additionally, it acts as a dual inhibitor for both Pim-1 and Flt-3 kinases, with selectivity scores indicating a greater potency against Pim-1 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against different bacterial strains. Results indicated that certain derivatives showed promising antibacterial effects .

Selectivity and Safety Profile

A significant aspect of this compound's biological profile is its selectivity towards target kinases. The selectivity score for this compound was found to be favorable compared to other compounds in its class, suggesting a potentially lower toxicity profile .

Case Study 1: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in colony formation in cancer cell lines at submicromolar concentrations. This effect was attributed to the inhibition of the aforementioned kinases .

Case Study 2: Antibacterial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. This suggests potential for development as antimicrobial agents .

Table 1: Biological Activity Summary

Biological ActivityTarget KinaseIC50 (µM)Selectivity Score
AnticancerPim-1<0.10.14
AnticancerFlt-3<0.15-
AntimicrobialVariousVaries-

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine + Phenyl derivative92
CyanomethylationCyanomethyl chloride + Base85

Q & A

Q. What are the established synthetic routes for 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and related derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:

  • Step 1: React 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) to introduce chloro substituents (yield: 67–84%, reflux at 60–80°C) .
  • Step 2: Functionalize the core structure via nucleophilic substitution. For instance, 2-chloroaniline can be coupled under reflux in 2-propanol (60°C, 3 h) to introduce aryl groups .
  • Crystallization: Products are purified via slow evaporation in ethyl acetate or methanol, yielding crystals suitable for X-ray diffraction .

Key Data:

Reaction StepConditionsYieldMelting PointRef.
Chlorination (POCl₃)Reflux, 6 h67%233–235°C
Aryl coupling60°C, 3 h84%178–179°C

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns proton environments (e.g., pyrazole-H at δ 8.35 ppm, aromatic protons at δ 7.36–7.64 ppm) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 227.05 for C₈H₄Cl₂N₄) .
  • X-ray Crystallography: Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Example: The title compound crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, and β = 95.92° .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution efficiency, as seen in carboxamide derivatization (yield: 57–70%) .
  • Temperature Control: Prolonged reflux (5–6 h) ensures complete cyclization, while rapid cooling minimizes byproduct formation .
  • Catalysis: Piperidine or sodium acetate accelerates enamine formation in multi-step syntheses .

Case Study: Replacing isopropanol with pyridine in aryl coupling increased yield from 62% to 68% for analogous compounds .

Q. What strategies resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Cross-Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., pyrimidine carbons at 98–154 ppm) .
  • Hydrogen Bond Analysis: Use crystallographic data to identify weak interactions (e.g., C–H⋯N) that influence spectral splitting .
  • Isotopic Labeling: Resolve ambiguities in MS fragmentation patterns via deuterated analogs .

Example: Discrepancies in melting points (e.g., 263–265°C vs. literature 260°C) were resolved by recrystallizing from ethanol instead of methanol .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • In Vitro Assays: Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Structural-Activity Relationship (SAR): Modify substituents (e.g., trifluoromethyl groups enhance metabolic stability) .
  • Crystallographic Docking: Align the planar pyrazolo[1,5-a]pyrimidine core with ATP-binding pockets (PDB ID: 1M17) .

Q. What advanced techniques validate intermolecular interactions in crystalline forms?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H⋯N contacts: 15–20%) .
  • DFT Calculations: Model π-stacking energies (e.g., –8.2 kcal/mol for phenyl-pyrimidine overlap) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C correlates with hydrogen-bond networks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
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2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

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